molecular formula C4H7N3O B1669602 Creatinine CAS No. 60-27-5

Creatinine

Cat. No. B1669602
CAS RN: 60-27-5
M. Wt: 113.12 g/mol
InChI Key: DDRJAANPRJIHGJ-UHFFFAOYSA-N
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Description

Creatinine is a chemical compound left over from energy-producing processes in your muscles . It is a waste product in your blood that comes from normal muscle wear and tear . Healthy kidneys filter creatinine out of the blood .


Synthesis Analysis

Creatinine is synthesized in the liver, pancreas, and kidneys from the transamination of the amino acids arginine, glycine, and methionine . Creatine then circulates throughout the body and is converted to phosphocreatine by the process of phosphorylation in the skeletal muscle and brain .


Molecular Structure Analysis

Creatinine has a molecular formula of C4H7N3O . It is synthesized from three amino acids and is found mostly in your body’s muscles as well as in the brain .


Chemical Reactions Analysis

Creatinine reacts with 2-nitrobenzaldehyde using a glassy carbon electrode . A plausible mechanism of the reaction has been proposed and successful application of this method for creatinine detection in a real sample (human urine) has also been demonstrated . Creatinine assays in central laboratories typically use a series of paired enzyme reactions or chemical reactions (Jaffe) with photometric detection .


Physical And Chemical Properties Analysis

Creatinine is a white crystalline substance with a molar mass of 113.120 g·mol −1 . It has a density of 1.09 g cm −3 and decomposes at a melting point of 300 °C (572 °F; 573 K) . It is soluble in water at a ratio of 1 part per 12 .

Scientific Research Applications

Chemiluminescence for Creatinine Detection

A novel method leveraging the chemiluminescence of creatinine with hydrogen peroxide, significantly enhanced by cobalt ions, has been developed. This approach, devoid of expensive instruments and enzymes, offers a sensitive, selective, and rapid means to determine creatinine levels, especially useful in clinical diagnosis, metabolic panel assessments, drug screening, and urinary metabolomic research (Hanif et al., 2016).

Amperometric Creatinine Biosensors

Enzyme sensors incorporating creatinine amidohydrolase, creatine amidinohydrolase, and sarcosine oxidase have been utilized for amperometric detection of creatinine. This method is particularly beneficial for hemodialysis patients, offering insight into the extracorporeal procedure's efficiency by measuring creatinine in the effluent dialysate or ultrafiltrate (Tombach et al., 2001).

Non-Enzymatic Sensing of Creatinine

A non-enzymatic approach using a biopolymer-based sensor has been proposed for creatinine sensing, addressing the limitations of enzymatic methods. This innovative sensor, incorporating pectin extracted from musk melon peels and modified multi-walled carbon nanotubes, shows promise for simple, efficient, and accurate creatinine measurement in urine samples (Yazhini et al., 2018).

Creatinine in Clinical Diagnosis and Pathophysiology

The serum creatinine concentration, often used as a surrogate for glomerular filtration rate (GFR), is a critical indicator of renal function. Understanding the factors influencing serum creatinine levels, including its renal handling, metabolism, and the potential impact of various conditions such as aging, pregnancy, and chronic diseases, is essential for accurate clinical interpretation (Perrone et al., 1992).

Future Directions

Future directions may include better clinical targeting of biomarkers to phenotypes and/or aetiologies of AKI; the combination of functional and damage biomarkers; or a two-step process . The current variability in serum creatinine measurements renders all estimating equations for GFR, including the MDRD Study equation, less accurate in the normal and slightly increased range of serum creatinine concentrations .

properties

IUPAC Name

2-amino-3-methyl-4H-imidazol-5-one
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InChI

InChI=1S/C4H7N3O/c1-7-2-3(8)6-4(7)5/h2H2,1H3,(H2,5,6,8)
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InChI Key

DDRJAANPRJIHGJ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)N=C1N
Source PubChem
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Molecular Formula

C4H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Weight

113.12 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS], Solid
Record name Creatinine
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Solubility

80.1 mg/mL at 16 °C
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Vapor Pressure

0.000217 [mmHg]
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Product Name

creatinine

CAS RN

60-27-5
Record name Creatinine
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Record name 4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-
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Melting Point

303 °C (decomposes)
Record name Creatinine
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Synthesis routes and methods

Procedure details

Creatine pyruvate monohydrate may be represented by the empirical formula: C3H3O3-.C4H10O2N3+.H2O. The actual structural formula is now known for a certainty. However, it is known that the reaction between creatine and pyruvate is exothermic and that an organic salt is formed. It is also known that the salt formed is of relatively pure quality in that the product formed is a crystalline solid that has a definite decomposition point of 112°-114° C. Such a product is significantly different from its reactants. Creatine monohydrate is a solid that is sparingly soluble in water and that equilibrates in water to form creatine and creatinine. Pyruvic acid is a liquid that polymerizes and decomposes on standing unless stored in an airtight container.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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